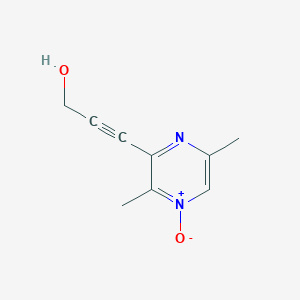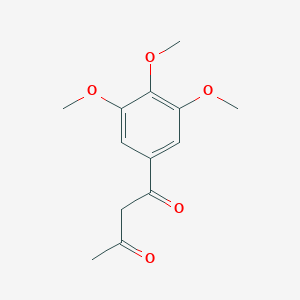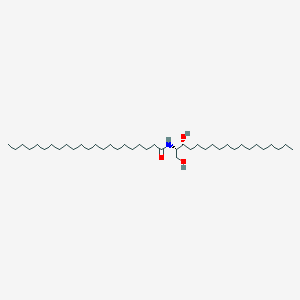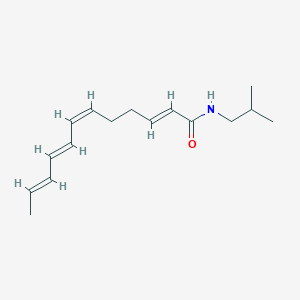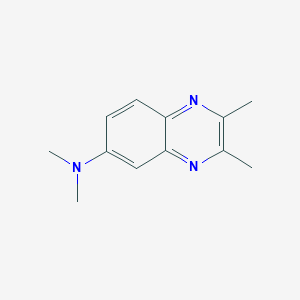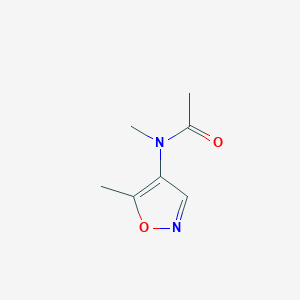
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide, also known as MOA-728, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using specific methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have various biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of serotonin and dopamine in the brain: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its anxiolytic, antidepressant, and analgesic effects.
2. Decreased levels of corticosterone: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to decrease the levels of corticosterone, a stress hormone, in animal models.
3. Increased levels of brain-derived neurotrophic factor (BDNF): N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of BDNF, a protein that is important for the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to be highly potent in animal models, making it a useful tool for studying the effects of neurotransmitters on behavior.
2. Selective activity: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have selective activity for certain neurotransmitter systems, making it a useful tool for studying the specific roles of these systems in behavior.
Some of the limitations of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide include:
1. Limited solubility: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has limited solubility in water, which may make it difficult to administer in certain experiments.
2. Limited stability: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has limited stability in certain conditions, which may make it difficult to store and use in experiments.
Direcciones Futuras
There are several future directions for the study of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide. Some of these directions include:
1. Further studies on the mechanism of action of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: More research is needed to fully understand how N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide works in the brain.
2. Development of new drugs based on N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has shown promising results in various studies, making it a potential candidate for the development of new drugs.
3. Studies on the long-term effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: More research is needed to understand the long-term effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide on behavior and physiology.
4. Studies on the effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in humans: More research is needed to determine the safety and efficacy of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in humans.
Conclusion:
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is a chemical compound that has shown promising results in various studies for its potential applications in scientific research. It has been shown to have anxiolytic, antidepressant, analgesic, and anti-addictive effects in animal models. N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for its study. More research is needed to fully understand the potential applications of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in scientific research.
Métodos De Síntesis
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is synthesized using a specific method that involves the reaction of N-methylacetamide with 4-bromo-5-methyl-1,2-oxazole in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological activities that make it a promising candidate for the development of new drugs. Some of the scientific research applications of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide include:
1. Treatment of anxiety disorders: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders in humans.
2. Treatment of depression: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has also been shown to have antidepressant effects in animal models, making it a potential candidate for the treatment of depression in humans.
3. Treatment of pain: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of pain in humans.
4. Treatment of addiction: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have anti-addictive effects in animal models, making it a potential candidate for the treatment of addiction in humans.
Propiedades
Número CAS |
103747-82-6 |
|---|---|
Nombre del producto |
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-8-11-5)9(3)6(2)10/h4H,1-3H3 |
Clave InChI |
QYNPVSBHPQCMSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)N(C)C(=O)C |
SMILES canónico |
CC1=C(C=NO1)N(C)C(=O)C |
Sinónimos |
Acetamide, N-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





